molecular formula C6H16ClNO5 B12852638 1-Amino-1-deoxy-D-glucitol hydrochloride

1-Amino-1-deoxy-D-glucitol hydrochloride

Cat. No.: B12852638
M. Wt: 217.65 g/mol
InChI Key: GTGZGTMCSYIRON-BTVCFUMJSA-N
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Description

Historical Context and Initial Academic Investigations

The study of 1-amino-1-deoxy-D-glucitol and its derivatives is rooted in the broader exploration of amino sugars and their roles in biological systems. A common method for its preparation involves the reductive amination of D-glucose. nih.gov Early academic work focused on its synthesis and characterization, establishing it as a reference compound. For instance, it was synthesized to help identify N-(1-deoxyhexitol-1-yl)amino acids, which are formed when certain glycosylated proteins are reduced and hydrolyzed. nih.gov This was particularly relevant in understanding the nonenzymic glycosylation of proteins, a key area of biochemical investigation. nih.gov

Initial studies also investigated the metabolic pathways of related deoxy sugars. Research into compounds like 1-deoxy-D-fructose and its reduction products, including 1-deoxy-D-glucitol, provided foundational knowledge on how these analogs interact with metabolic enzymes. nih.gov These early investigations highlighted the potential of such molecules as tools to probe enzyme mechanisms and metabolic processes. nih.gov

Significance as an Amino Sugar Derivative in Contemporary Research

As an amino sugar derivative, 1-amino-1-deoxy-D-glucitol is significant in modern research due to its presence in biological systems and its utility as a research tool. medchemexpress.comvicas.org Amino sugars are vital components of structures found in all tissues, often located on cell surfaces and in the extracellular matrix. vicas.org

The significance of this compound is closely linked to its role in the Maillard reaction, a non-enzymatic reaction between sugars and proteins. nih.gov The related compound, 1-amino-1-deoxy-D-fructose ("fructosamine"), is a key intermediate in this reaction. nih.govnih.gov The formation of fructosamine (B8680336) derivatives is a result of reactions between glucose and biological amines like amino acids and proteins. nih.gov Since the 1980s, these molecules have been a focus of biomedical research, particularly in relation to the pathologies of diabetes and aging. nih.govresearchgate.net

In a more direct application, 1-amino-1-deoxy-D-glucitol (D-glucamine) is used as a substrate in studies of sugar transporter pathways and can be employed as an excipient in pharmaceutical formulations. medchemexpress.com Its derivatives have also been synthesized to explore their potential as therapeutic agents. For example, N-acyl derivatives of 1-deoxy-1-(methylamino)-D-glucitol have been studied for their biological properties. industrialchemicals.gov.au

Key Research Applications:

Research AreaApplication of 1-Amino-1-deoxy-D-glucitol and its Derivatives
Biochemical Analysis Used as a reference compound for identifying products of nonenzymic protein glycosylation. nih.gov
Metabolic Studies Serves as a substrate and antimetabolite to study enzymes like glucitol dehydrogenase. nih.gov
Pharmaceuticals Employed as an excipient in drug formulations. medchemexpress.com
Cell Biology Used as a substrate for sugar transporter pathway assays. medchemexpress.com
Enzyme Inhibition Derivatives are synthesized to act as inhibitors for enzymes like glycosidases. nih.govdocumentsdelivered.com

Fundamental Role as a Building Block in Complex Carbohydrate Chemistry

1-Amino-1-deoxy-D-glucitol serves as a crucial building block in the chemical synthesis of more complex molecules, particularly in carbohydrate chemistry. nih.gov Its structure, featuring multiple hydroxyl groups and a primary amine, offers several points for chemical modification.

The synthesis of N-(1-deoxy-D-glucitol-1-yl) derivatives of various amino acids through reductive amination is a prime example of its role as a synthetic precursor. nih.gov This reaction demonstrates how the basic glucitol backbone can be functionalized to create a library of compounds for further study. nih.gov

Furthermore, derivatives of 1-amino-1-deoxy-D-glucitol have been created to develop new functional molecules. For instance, researchers have synthesized 1-deoxy-1-(octylamino)-D-glucitol and 3,6-anhydro-1-(aryl or alkylamino)-1-deoxy-D-sorbitol derivatives. nih.govdocumentsdelivered.comsigmaaldrich.com The latter were prepared from isosorbide (B1672297) and evaluated for their ability to inhibit glycosidases, demonstrating how the core amino sugar structure can be modified to target specific biological functions. nih.govdocumentsdelivered.com The versatility of amino sugars as intermediates for stereoselective oligosaccharide synthesis further underscores their importance as foundational units in constructing complex carbohydrates. nih.gov

Chemical Properties of 1-Amino-1-deoxy-D-glucitol:

PropertyValue
Molecular Formula C6H15NO5 nih.govnih.gov
Molecular Weight 181.19 g/mol nih.govwatson-int.com
Appearance Off-white to white powder watson-int.com
Synonyms D-Glucamine, 1-Amino-1-deoxy-D-sorbitol medchemexpress.comfishersci.ca
CAS Number 488-43-7 watson-int.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16ClNO5

Molecular Weight

217.65 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol;hydrochloride

InChI

InChI=1S/C6H15NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8-12H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1

InChI Key

GTGZGTMCSYIRON-BTVCFUMJSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N.Cl

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 1 Amino 1 Deoxy D Glucitol Hydrochloride

Chemical Synthesis Approaches

The chemical synthesis of 1-amino-1-deoxy-D-glucitol, commonly known as D-glucamine, is predominantly achieved through the reductive amination of D-glucose. This process and subsequent reactions form the basis for producing various derivatives.

Reductive Amination of D-Glucose

The most direct and industrially significant method for producing 1-amino-1-deoxy-D-glucitol is the catalytic reductive amination of D-glucose. This one-pot reaction involves the condensation of D-glucose with an amine source, typically ammonia, to form an intermediate glycosylamine or imine, which is then hydrogenated in situ to the stable amino alcohol.

The process is generally carried out at elevated temperature and pressure using a heterogeneous catalyst. Raney nickel is a commonly employed catalyst for this transformation. niscpr.res.in Research has shown that under specific conditions—such as a temperature of 85°C and a hydrogen pressure of 90-95 atm—high conversion of D-glucose (92%) and high selectivity towards the corresponding glucamine (97%) can be achieved. niscpr.res.in Other catalysts, such as ruthenium on a carbon support (Ru/C), are also effective for the hydrogenation of D-glucose to D-sorbitol and are applicable to the reductive amination process. nih.govcapes.gov.br The final hydrochloride salt is obtained by treating the resulting free amine with hydrochloric acid.

Table 1: Reaction Parameters for Reductive Amination of D-Glucose
ParameterValue/ConditionSource
Starting MaterialD-Glucose niscpr.res.in
Aminating AgentAmmonia, Methylamine, Ethylamine, Butylamine niscpr.res.in
CatalystRaney Nickel niscpr.res.in
Temperature85 °C (Optimal for selectivity) niscpr.res.in
Hydrogen Pressure90-95 atm niscpr.res.in
D-Glucose Conversion92% niscpr.res.in
Glucamine Selectivity97% niscpr.res.in

General Procedures for Glycitylamine Synthesis

The synthesis of glycitylamines, the class of compounds to which 1-amino-1-deoxy-D-glucitol belongs, generally follows the principles of reductive amination. The procedure is a versatile one-pot method applicable to various reducing sugars and amines. wikipedia.org

The key steps are:

Dissolving the reducing sugar (e.g., D-glucose) in a suitable solvent, often water or an alcohol like methanol.

Adding the amine source (ammonia or a primary/secondary amine) to the solution.

Introducing a hydrogenation catalyst, such as Raney Nickel or another transition metal catalyst (e.g., Palladium, Platinum). wikipedia.org

Pressurizing the reaction vessel with hydrogen gas and heating to the required temperature to facilitate the reduction of the transient imine/enamine intermediate.

After the reaction is complete, the catalyst is filtered off, and the product is isolated from the solution, often through crystallization.

This method is favored for its efficiency as it does not require the isolation of the unstable imine intermediate. wikipedia.org

Condensation Reactions with Carbonyl Compounds

The primary amino group of 1-amino-1-deoxy-D-glucitol is a nucleophile that can react with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed condensation reaction typically results in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. libretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed. youtube.com

While specific examples detailing the reaction of 1-amino-1-deoxy-D-glucitol with simple aldehydes are not prevalent in readily available literature, the reactivity is well-established for closely related sugar amines. For instance, glucosamine (B1671600) derivatives, which possess a primary amine, have been successfully used as organocatalysts in reactions between cyclohexanone (B45756) and various aryl aldehydes. acs.org The catalytic cycle for these reactions proceeds through the initial formation of an enamine or imine intermediate from the glucosamine catalyst and the ketone, demonstrating the inherent reactivity of the sugar's amino group towards carbonyls. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a carbinolamine intermediate, and subsequent dehydration to the C=N double bond of the imine. libretexts.org

Synthesis of Sugar-Based Polyurethanes

1-Amino-1-deoxy-D-glucitol serves as a valuable bio-based monomer for the synthesis of polyurethanes. nih.gov These polymers are of interest due to their derivation from renewable resources. The synthesis involves leveraging the two reactive functional groups on the monomer: the primary amine and the multiple hydroxyl groups.

A common strategy for creating [AB]-type polyurethanes involves selectively activating the amine and hydroxyl functionalities. niscpr.res.innih.gov For instance, the amino group of a protected or derivatized 1-amino-1-deoxy-D-glucitol can be converted into a reactive isocyanate derivative by treatment with reagents like di-tert-butyltricarbonate. niscpr.res.in This isocyanate monomer can then undergo polymerization, often catalyzed by a metal acetylacetonate (B107027) complex (e.g., Zr(IV) acetylacetonate), where the isocyanate group on one monomer reacts with a hydroxyl group on another, forming the characteristic urethane (B1682113) linkage. This process can lead to polyurethanes with moderate molecular weights. niscpr.res.in

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis offers a green alternative to traditional chemical methods by utilizing the high selectivity of enzymes. For the synthesis of chiral amines, amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly powerful biocatalysts. nih.govnih.govnih.gov

A potential chemo-enzymatic pathway for 1-amino-1-deoxy-D-glucitol involves the enzymatic reductive amination of a suitable keto-precursor. This biocatalytic approach typically employs an AmDH, which catalyzes the direct coupling of a carbonyl group with ammonia. nih.gov The reaction requires a reduced nicotinamide (B372718) cofactor (NADH or NADPH) as a source of hydrides. To make the process economically viable, the expensive cofactor is recycled in situ using a cofactor recycling system. A common system pairs the AmDH with a glucose dehydrogenase (GDH), which oxidizes a sacrificial amount of glucose to regenerate the NADH/NADPH consumed in the main reaction. nih.gov

While this enzymatic strategy has been widely applied to the synthesis of various chiral amines from ketones, its specific application to produce 1-amino-1-deoxy-D-glucitol from a corresponding keto-sugar has not been extensively documented. nih.govresearchgate.net However, the established principles provide a clear blueprint for a future chemo-enzymatic route.

Design and Synthesis of N-Substituted Derivatives

The amino group of 1-amino-1-deoxy-D-glucitol is a versatile handle for chemical modification, allowing for the design and synthesis of a wide array of N-substituted derivatives with tailored properties.

N-Alkyl Derivatives: N-alkyl-D-glucamines are readily prepared via the one-pot reductive amination of D-glucose, using a primary or secondary amine instead of ammonia. niscpr.res.in For example, reacting D-glucose with methylamine, ethylamine, or octylamine (B49996) in the presence of a hydrogenation catalyst like Raney nickel yields the corresponding N-methyl-, N-ethyl-, or N-octyl-1-amino-1-deoxy-D-glucitol. niscpr.res.innih.gov

N-Aryl Derivatives: The synthesis of N-aryl derivatives can be achieved through methods like the Ullmann condensation, which involves the coupling of an aryl halide with the amine under copper catalysis. researchgate.net Another approach involves the reductive amination of an aldehyde (2,5-anhydro-D-mannose, an isomer) with an arylamine to produce N-aryl derivatives. nih.gov

N-Acyl and Amino Acid Conjugates: N-acylated derivatives can be formed through standard amide bond formation with acyl chlorides or anhydrides. Furthermore, N-substituted amino acid derivatives, such as N-(1-deoxy-D-glucitol-1-yl)-L-valine, can be synthesized by the reductive amination of D-glucose with an amino acid (e.g., L-valine) in the presence of a mild reducing agent like sodium cyanoborohydride. researchgate.net

Table 2: Examples of N-Substituted Derivatives and Synthesis Methods
Derivative TypeExample CompoundSynthesis MethodKey ReagentsSource
N-AlkylN-Methyl-1-amino-1-deoxy-D-glucitolReductive AminationD-Glucose, Methylamine, H₂, Raney Ni niscpr.res.in
N-Alkyl1-Deoxy-1-(octylamino)-D-glucitolReductive AminationD-Glucose, Octylamine, H₂, Catalyst nih.gov
N-ArylN-Aryl-1-amino-1-deoxy-D-glucitolUllmann Condensation1-Amino-1-deoxy-D-glucitol, Aryl halide, CuI researchgate.net
N-Amino AcidN-(1-deoxy-D-glucitol-1-yl)-L-valineReductive AminationD-Glucose, L-Valine, Sodium cyanoborohydride researchgate.net
N-Imine (Schiff Base)Imine of 1-amino-1-deoxy-D-glucitol and an aldehydeCondensation1-Amino-1-deoxy-D-glucitol, Aldehyde/Ketone, Acid catalyst libretexts.org

N-Acyl N-Alkyl Derivatives

The primary amino group of 1-amino-1-deoxy-D-glucitol serves as a key site for derivatization through N-alkylation and N-acylation. These modifications are crucial for altering the molecule's physicochemical properties, such as lipophilicity.

N-Alkylation Strategies: Direct N-alkylation of the amino group can be achieved through various methods. A common approach is reductive alkylation, which has been successfully used to synthesize a range of mono- and di-N-alkylated derivatives of related amino sugars. nih.gov This method typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ.

Another powerful and sustainable strategy is the direct catalytic N-alkylation using alcohols as alkylating agents, which produces water as the only byproduct. nih.gov This avoids the use of stoichiometric and often toxic alkyl halides. nih.gov For instance, long-chain N-alkylated derivatives, such as 1-Deoxy-1-(octylamino)-D-glucitol, have been synthesized, demonstrating the introduction of significant hydrophobic character to the polar polyol backbone. sigmaaldrich.com

N-Acylation and Combined N-Acyl N-Alkylation: N-acylation introduces an amide functionality, which can be accomplished using various acylating agents. For more complex derivatization, combined N-alkylation and N-acylation creates N-acyl-N-alkyl amino sugar derivatives. An example of such a compound is D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino]-, where the nitrogen atom is substituted with both a methyl group and a decanoyl (C10 acyl) group. epa.gov The synthesis of these derivatives often involves a stepwise approach, first performing N-alkylation followed by N-acylation, or vice versa. The choice of reaction sequence can be critical for achieving the desired product and avoiding side reactions.

General N-acylation methods, particularly in peptide synthesis, utilize coupling reagents like O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) to facilitate amide bond formation under mild conditions. researchgate.net

Table 1: Examples of N-Alkyl and N-Acyl N-Alkyl Derivatives
Derivative NameAlkyl Group(s)Acyl Group(s)Reference
1-Deoxy-1-(octylamino)-D-glucitolOctylNone sigmaaldrich.com
D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino]-MethylDecanoyl epa.gov

N-Methylated Derivatives

N-methylation is a specific and highly significant form of N-alkylation, often imparting unique biological and physical properties to molecules. monash.edu The most prominent N-methylated derivative of 1-amino-1-deoxy-D-glucitol is N-Methyl-D-glucamine, also known as meglumine. sigmaaldrich.comsigmaaldrich.comglentham.comnih.gov This compound is a crystalline base derived from sorbitol where the hydroxyl group at the C1 position is replaced by a methylamino group. nih.gov

The synthesis of N-methylated amino acids and related compounds presents challenges, including controlling the degree of methylation (mono- vs. di-methylation) and preventing racemization at adjacent chiral centers. monash.edu A widely applied method for N-methylation involves the use of sodium hydride and methyl iodide to alkylate a protected amino group. monash.edu The protecting group enhances the acidity of the N-H bond, facilitating deprotonation by the strong base, followed by nucleophilic attack on the methyl iodide. monash.edu The steric demands of both the starting material and the reagents can significantly influence the outcome of the polymerization and derivatization of N-methylated monomers. rsc.org

Table 2: Key N-Methylated Derivative
Common NameSystematic NameCAS NumberMolecular FormulaReference
N-Methyl-D-glucamine (Meglumine)1-Deoxy-1-(methylamino)-D-glucitol6284-40-8C₇H₁₇NO₅ sigmaaldrich.comsigmaaldrich.comnih.gov

Formation of Schiff Bases and Oxazolidines

The primary amino group of 1-amino-1-deoxy-D-glucitol readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. iosrjournals.orgchemsociety.org.ng This reaction is a cornerstone of its chemistry, providing a gateway to further structural modifications. The formation mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, creating an unstable carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. iosrjournals.org

Due to the presence of a hydroxyl group at the C2 position, the Schiff bases derived from 1-amino-1-deoxy-D-glucitol can undergo intramolecular cyclization to form stable five-membered oxazolidine (B1195125) rings. nih.govwikipedia.org This cyclization is a reversible process, and oxazolidines can be seen as stable cyclic isomers of the initial Schiff base adducts. mdpi.com

A notable example is the condensation of D-glucamine (1-amino-1-deoxy-D-glucitol) with aromatic aldehydes. nih.gov This reaction initially produces the corresponding Schiff base, which, under acylating conditions, cyclizes to yield chiral N-acyl oxazolidines. nih.gov This process demonstrates the transformation from a simple amino polyol to a more complex heterocyclic structure.

Exploration of Other Complex Amino Sugar Architectures

The synthetic utility of 1-amino-1-deoxy-D-glucitol extends to the creation of more intricate molecular architectures beyond simple N-derivatization. These complex structures are often inspired by naturally occurring amino sugars, which are components of many vital biomolecules and antibiotics. nih.govwikipedia.org

One significant transformation for generating complexity is the Amadori rearrangement. While classically associated with glycation, a related reaction provides a powerful method for skeletal reorganization. For example, an Amadori rearrangement of 5-azido-5-deoxy-D-glucofuranose with an amine leads to a 1-aminodeoxyketopyranose. ubc.ca This reaction, which involves a ring expansion from a five-membered furanose to a six-membered pyranose, is a high-yielding and convenient route to C-5 modified 1-aminodeoxyketoses. ubc.ca This strategy highlights how the fundamental reactivity of the amino and sugar components can be harnessed to build complex and novel polyhydroxylated piperidines and other scaffolds. ubc.ca

Further derivatization can be achieved by modifying the amino group to form sulfonamides. For instance, treatment of related amino-an hydro-glucitols with mesyl chloride or tosyl chloride yields methanesulfonamido or toluene-p-sulfonamido derivatives, respectively, introducing a different type of functionality with distinct chemical properties. nih.gov The development of chemical tools to access varied amino sugar analogs, including those containing azides or fluorine, is crucial for studying and manipulating biological systems. nih.govbeilstein-journals.org

Stereochemical Control and Regioselectivity in Synthetic Routes

The polyol nature of 1-amino-1-deoxy-D-glucitol, with its multiple chiral centers and hydroxyl groups, makes stereochemical control and regioselectivity paramount in its synthetic transformations.

Stereochemical Control: The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. A clear example is the formation of oxazolidines from D-glucamine and aryl aldehydes. nih.gov The cyclization of the intermediate Schiff base proceeds with high stereoselectivity, leading to the formation of oxazolidines with a defined 2,5-trans configuration. nih.gov This stereocontrol is crucial for creating derivatives with specific three-dimensional structures. The stereoselective synthesis of amino sugars is often challenging due to the Lewis basic nature of the amino group, which can interfere with catalysts, and often requires specific protecting group strategies to achieve the desired stereoisomer. chemrxiv.org

Regioselectivity: With multiple hydroxyl groups of varying reactivity (primary vs. secondary), achieving regioselective modification of the polyol chain is a significant synthetic challenge. Protecting group strategies are often employed to differentiate between the hydroxyls. For example, in the synthesis of related anhydro-glucitol derivatives, methods such as monomolar tosylation are used to selectively functionalize a specific hydroxyl group, typically the most reactive primary one. nih.gov This allows for subsequent reactions, such as nucleophilic displacement by an azide (B81097) anion, to occur at a defined position on the sugar backbone, ultimately controlling the location of the amino group in the final product. nih.gov Such regioselective manipulations are fundamental to the synthesis of well-defined, complex amino sugar derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Amino 1 Deoxy D Glucitol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution. For 1-Amino-1-deoxy-D-glucitol hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound in a suitable solvent like D₂O reveals distinct signals for the protons attached to the carbon backbone. The chemical shifts of these protons are influenced by their local electronic environment, including the presence of hydroxyl and amino groups. The protons on the glucitol backbone (H-1 to H-6) typically resonate in the range of 3-4 ppm. The diastereotopic protons at C-1 and C-6 often exhibit complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound gives rise to a unique signal, with chemical shifts indicative of its hybridization and the nature of its substituents. The carbon atoms bonded to hydroxyl groups (C-2, C-3, C-4, C-5, and C-6) typically appear in the range of 60-80 ppm, while the carbon bearing the amino group (C-1) is also found in this region, with its precise chemical shift influenced by protonation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Glucitol Backbone

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-12.8 - 3.240 - 50
C-23.5 - 4.070 - 75
C-33.5 - 4.070 - 75
C-43.5 - 4.070 - 75
C-53.5 - 4.070 - 75
C-63.6 - 3.960 - 65

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Assignment and Elucidation

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. In the COSY spectrum of this compound, cross-peaks are observed between adjacent protons along the glucitol chain (e.g., H-1/H-2, H-2/H-3, etc.), allowing for the sequential assignment of the proton resonances.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This is instrumental in assigning the carbon signals based on the already established proton assignments. Each cross-peak in the HMQC/HSQC spectrum represents a direct C-H bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its elemental composition, and gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound, HRMS can precisely determine the mass of the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular formula (C₆H₁₆NO₅⁺ for the cation). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical and Observed Masses for the Protonated Cation of 1-Amino-1-deoxy-D-glucitol

IonMolecular FormulaTheoretical m/z
[M+H]⁺C₆H₁₆NO₅⁺182.1023

Application in Research on Glycation Adducts Analysis

1-Amino-1-deoxy-D-glucitol is structurally related to the early products of the Maillard reaction, known as Amadori products, which are formed from the reaction of reducing sugars with amino groups of proteins and peptides. Mass spectrometry, particularly in combination with liquid chromatography (LC-MS), is a vital tool for the analysis of these glycation adducts. nih.govresearchgate.net

In research, derivatives of 1-Amino-1-deoxy-D-glucitol serve as standards for the identification and quantification of glycated species in complex biological matrices. The fragmentation patterns of these compounds under tandem mass spectrometry (MS/MS) conditions provide characteristic product ions that can be used for their selective detection. For instance, the fragmentation of glycated peptides often involves neutral losses of water and formaldehyde from the sugar moiety, providing a signature for their identification. nih.gov The implementation of mass spectrometry in the analysis of protein glycation products significantly enhances sensitivity, selectivity, and precision, making it an effective tool for structural characterization and quantification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for the identification of functional groups present in a molecule.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (hydroxyl groups)3200-3600Broad, strong band due to hydrogen bonding
N-H (ammonium salt)2800-3200Broad, often complex absorption
C-H (alkane)2850-3000Medium to strong stretching vibrations
N-H (bending)1500-1650Medium bending vibration for the -NH₃⁺ group
C-O (alcohols)1000-1260Strong stretching vibrations

The broad and intense absorption in the high-frequency region (3200-3600 cm⁻¹) is a clear indication of the presence of multiple hydroxyl groups involved in hydrogen bonding. The broad absorption in the 2800-3200 cm⁻¹ range, along with a band around 1500-1650 cm⁻¹, is characteristic of the ammonium group (-NH₃⁺) in the hydrochloride salt. The strong C-O stretching bands confirm the presence of the alcohol functionalities.

X-ray Crystallography for Solid-State Structural Determination

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, is not publicly available at this time. The determination of the crystal structure for this compound would require experimental work involving the growth of a suitable single crystal and subsequent analysis using an X-ray diffractometer.

However, the principles of X-ray crystallography and the type of data that would be obtained can be discussed based on studies of closely related compounds. For instance, the crystal structure of a derivative, such as a Schiff base formed from 1-amino-1-deoxy-D-glucitol, would reveal the stereochemistry of the glucitol backbone and the geometry of the imine linkage.

Hypothetical Crystallographic Data for a Derivative

If a single crystal X-ray diffraction study were to be performed on a hypothetical derivative, the resulting data would be presented in a format similar to the tables below. This data would be crucial for a complete understanding of its solid-state structure.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for a 1-Amino-1-deoxy-D-glucitol Derivative Hydrochloride

ParameterValue (Hypothetical)
Empirical formulaCxHyClNzOw
Formula weight[Value] g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = [Value] Å, α = 90°
b = [Value] Å, β = 90°
c = [Value] Å, γ = 90°
Volume[Value] ų
Z4
Density (calculated)[Value] Mg/m³
Absorption coefficient[Value] mm⁻¹
F(000)[Value]
Crystal size[Value] x [Value] x [Value] mm³
Theta range for data collection[Value] to [Value]°
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collected[Value]
Independent reflections[Value] [R(int) = [Value]]
Completeness to theta = [Value]°[Value] %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[Value] / [Value] / [Value]
Goodness-of-fit on F²[Value]
Final R indices [I>2sigma(I)]R1 = [Value], wR2 = [Value]
R indices (all data)R1 = [Value], wR2 = [Value]
Absolute structure parameter[Value]
Largest diff. peak and hole[Value] and [Value] e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a 1-Amino-1-deoxy-D-glucitol Derivative Hydrochloride

Bond/AngleLength (Å) / Degrees (°)
C1-N1[Value]
C1-C2[Value]
C2-C3[Value]
C3-C4[Value]
C4-C5[Value]
C5-C6[Value]
C2-O2[Value]
C3-O3[Value]
C4-O4[Value]
C5-O5[Value]
C6-O6[Value]
N1-C1-C2[Value]
C1-C2-C3[Value]
C2-C3-C4[Value]
C3-C4-C5[Value]
C4-C5-C6[Value]
O2-C2-C1[Value]
O3-C3-C2[Value]
O4-C4-C3[Value]
O5-C5-C4[Value]
O6-C6-C5[Value]

In the absence of experimental data for the title compound, the scientific community awaits future studies that will undoubtedly shed light on its precise solid-state architecture. Such studies would enable a more profound understanding of its chemical behavior and its interactions in various systems.

Investigations into the Biochemical and Biological Activities of 1 Amino 1 Deoxy D Glucitol Hydrochloride Research Focus

Enzyme Inhibition Mechanism Studies

1-Amino-1-deoxy-D-glucitol hydrochloride and its related analogs have been investigated as inhibitors of several key enzymes in carbohydrate metabolism. These studies are pivotal in understanding the structural requirements for substrate binding and catalysis.

This compound has been identified as an inhibitor of the enzyme responsible for the synthesis of chondroitin sulfate. Chondroitin sulfate is a critical component of cartilage and is involved in inflammatory responses. The inhibitory action of this compound suggests its potential as an anti-inflammatory agent, possibly through the suppression of prostaglandin synthesis biosynth.com. The compound is also noted to inhibit the production of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its observed effects in pain signal transmission biosynth.com.

Research on analogues of this compound has provided valuable information on the substrate specificity of glucitol dehydrogenase. Specifically, 1-deoxyglucitol has been shown to be a substrate for sheep liver glucitol dehydrogenase. This finding challenges the previously held belief that a 1-hydroxy group is essential for substrate binding. The kinetic parameters for 1-deoxyglucitol and its related compound, 1-deoxymannitol, have been determined and are presented in Table 1.

Table 1: Kinetic Parameters of 1-Deoxy-D-glucitol and Related Compounds with Sheep Liver Glucitol Dehydrogenase nih.gov

Substrate K_m (mM) Maximal Velocity (% of Glucitol)
1-deoxyglucitol 53 33

The 1-deoxy analogues of sugars have also been studied for their effects on key glycolytic enzymes. 1-Deoxyfructose, a compound structurally related to 1-Amino-1-deoxy-D-glucitol, acts as a substrate for both yeast and muscle hexokinases, albeit with lower efficiency compared to fructose. Furthermore, 1-deoxyfructose has been identified as an effective inhibitor of phosphofructokinase. Interestingly, its interaction with phosphofructokinase does not affect the enzyme's cooperative binding of its natural substrate, fructose 6-phosphate nih.gov. The kinetic data for the interaction of 1-deoxyfructose with hexokinases are summarized in Table 2.

Table 2: Kinetic Parameters for 1-Deoxyfructose as a Substrate for Hexokinases nih.gov

Enzyme Source K_m (mM) Maximal Velocity (% of Fructose)
Yeast Hexokinase 614 2

Further down the glycolytic pathway, the phosphorylated form of 1-deoxyfructose, 1-deoxyfructose 6-phosphate, has been shown to be a competitive inhibitor of phosphoglucose isomerase. The inhibition constant (K_i) for this interaction is 1.1 mM, which is comparable to the Michaelis constant (K_m) for the enzyme's natural substrates nih.gov. This competitive inhibition highlights the structural similarity of the analogue to the native substrate and its ability to occupy the active site of the enzyme.

Research on Glycosaminoglycan Metabolism and Related Biochemical Processes

The inhibitory effect of this compound on chondroitin sulfate synthesis places it as a compound of interest in the study of glycosaminoglycan (GAG) metabolism biosynth.com. GAGs are essential components of the extracellular matrix, and their proper synthesis and degradation are crucial for tissue homeostasis. The anti-inflammatory properties attributed to this compound may be linked to its ability to modulate GAG metabolism, thereby influencing processes such as cartilage integrity and inflammatory responses biosynth.com.

Antimetabolite Studies for Enzyme Mechanism Elucidation

The study of 1-deoxy sugar analogues, including those related to this compound, serves as a powerful tool for elucidating enzyme mechanisms. By acting as antimetabolites, these compounds can probe the structural and functional requirements of enzyme active sites. The research on 1-deoxyglucitol and 1-deoxyfructose has demonstrated that the 1-hydroxy group, previously thought to be critical, is not essential for binding to certain enzymes, although it may play a role in the cooperative interactions of allosteric enzymes like phosphofructokinase nih.gov. These findings underscore the value of 1-deoxy sugar analogues in advancing our understanding of enzyme kinetics and mechanisms, with recommendations for their continued use in metabolic studies nih.gov.

Substrate Investigations in Sugar Transporter Protein Pathways

1-Amino-1-deoxy-D-glucitol, also known as D-glucamine, has been a subject of investigation in studies concerning the substrate specificity of sugar transporters and related enzymes. Research has explored how modifications to the sugar structure, such as the substitution of a hydroxyl group with an amino group at the C1 position, affect recognition and transport.

In one study, D-glucamine was identified as a substrate for certain sugar transporters. nih.gov For instance, investigations using biosensors to explore the specificity of the Arabidopsis thaliana SWEET7 transporter found that nitrogen-containing sugar analogues, including D-glucamine, could elicit a response, indicating recognition by the transporter. nih.gov This suggests that the hydroxyl group at the C1 position is not an absolute requirement for binding in some transporter families. nih.gov

Further research into polyol-metabolizing enzymes has also utilized 1-deoxy-D-glucitol. Studies on sheep liver glucitol dehydrogenase revealed that 1-deoxy-D-glucitol can act as a substrate, challenging previous assumptions that a 1-hydroxy group was essential for enzyme activity. nih.gov While its affinity and reaction velocity were lower than that of the natural substrate, glucitol, the compound was nevertheless processed by the enzyme. nih.gov These findings necessitate a revision of the accepted structural requirements for substrates of this enzyme. nih.gov

Kinetic Parameters of Glucitol Dehydrogenase with Deoxy-Polyol Substrates nih.gov
SubstrateMichaelis Constant (Km)Maximal Velocity (Vmax) (% of Glucitol)
1-Deoxy-D-glucitol53 mM33%
1-Deoxy-D-mannitol89 mM18%

Mechanistic Studies of Glycation and Amadori Rearrangement in Biochemical Systems

1-Amino-1-deoxy-D-glucitol is structurally related to the Amadori product, a key intermediate in the Maillard reaction or non-enzymatic glycation. nih.gov Glycation is a multi-step chemical process initiated by the condensation of a reducing sugar, like glucose, with a free amino group from a protein, lipid, or nucleic acid. jbiochemtech.com This reaction typically involves the epsilon-amino group of lysine residues. jbiochemtech.com

The initial step forms a reversible and unstable Schiff base. nih.govtaylorandfrancis.com This is followed by the Amadori rearrangement, an isomerization reaction that converts the Schiff base into a more stable ketoamine, known as the Amadori product (a 1-amino-1-deoxy-2-ketose). nih.govtaylorandfrancis.comwikipedia.org This rearrangement fixes the amine irreversibly to the sugar moiety. wikipedia.org 1-Amino-1-deoxy-D-glucitol represents the reduced, stable alcohol form of the Amadori product derived from D-glucose.

Amadori products are central to the formation of Advanced Glycation End-products (AGEs), which are implicated in various chronic diseases. jbiochemtech.com The study of stable Amadori product analogues helps in understanding the mechanisms of AGE formation. Over time, Amadori products can degrade and undergo further reactions, including oxidation, dehydration, and cleavage, to form highly reactive dicarbonyl compounds like methylglyoxal and glyoxal, which then lead to irreversible AGEs. nih.govjbiochemtech.com

Initial Stages of the Maillard Reaction (Glycation)
StepReactantsProductKey Characteristics
1. CondensationReducing Sugar (e.g., Glucose) + Amino Group (e.g., Lysine)Schiff Base (Aldimine)Reversible, unstable intermediate. nih.gov
2. Amadori RearrangementSchiff BaseAmadori Product (Ketoamine)Irreversible, more stable compound. taylorandfrancis.comwikipedia.org
3. DegradationAmadori ProductReactive Carbonyls, AGEsLeads to irreversible, cross-linked products. jbiochemtech.com

Role as a Precursor in the Biosynthesis Research of Glycosylated Proteins and Lipids

In the field of protein chemistry and glycobiology, 1-Amino-1-deoxy-D-glucitol serves as a crucial starting material or precursor for the synthesis of reference compounds used to study non-enzymatic glycosylation. nih.gov Specifically, it is used in the preparation of N-(1-deoxy-D-glucitol-1-yl) derivatives of amino acids. nih.gov

Researchers have synthesized these compounds by the reductive amination of D-glucose with various amino acids (such as L-valine, L-alanine, and L-lysine) in the presence of sodium cyanoborohydride. nih.gov The resulting stable N-(1-deoxy-D-glucitol-1-yl)amino acids serve as authentic standards for analytical purposes. nih.gov

The primary application of these synthetic compounds is in the identification and quantification of glycosylation sites in proteins. For example, when studying glycated proteins like hemoglobin A1c, the protein is often treated with a reducing agent like sodium borohydride. nih.gov This reduction converts the unstable Amadori product (N-(1-deoxy-D-fructos-1-yl) groups) into stable N-(1-deoxyhexitol-1-yl) adducts. After acid-catalyzed hydrolysis of the protein, the modified amino acids are released. By comparing these products to the synthesized reference compounds, researchers can accurately identify and quantify the extent of non-enzymatic glycosylation on specific amino acid residues. nih.gov This makes 1-Amino-1-deoxy-D-glucitol an important tool in research focused on the biosynthesis and modification of glycosylated proteins. nih.gov Glycosylation itself is a significant protein modification that influences the physicochemical properties of peptides and their roles in biological systems. mdpi.comnih.gov

Advanced Research Applications and Future Directions for 1 Amino 1 Deoxy D Glucitol Hydrochloride

Applications in Carbohydrate Engineering and Glycoscience Research

In the fields of carbohydrate engineering and glycoscience, 1-Amino-1-deoxy-D-glucitol and its derivatives serve as valuable tools for investigating and manipulating biological processes involving sugars. The structural similarity of these compounds to natural monosaccharides allows them to interact with carbohydrate-binding proteins and enzymes, providing insights into their function and mechanism.

One area of application is in the study of antimetabolites. For instance, 1-deoxy-D-glucitol, a related compound, has been investigated for its effects on enzymes involved in polyol metabolism. nih.gov Studies on sheep liver glucitol dehydrogenase have shown that 1-deoxyglucitol acts as a substrate, indicating that the 1-hydroxy group is not essential for binding to this enzyme. nih.gov Such findings are crucial for understanding the substrate specificity of enzymes and for designing inhibitors. The inhibitory properties of derivatives of 1-Amino-1-deoxy-D-glucitol can be leveraged to probe the active sites of enzymes and to elucidate their catalytic mechanisms. This knowledge is fundamental to the development of new therapeutic agents that target carbohydrate-mediated pathways.

The table below summarizes the kinetic parameters of 1-deoxyglucitol with sheep liver glucitol dehydrogenase, illustrating its role as a substrate. nih.gov

SubstrateK_m (mM)Maximal Velocity (% of glucitol)
1-deoxyglucitol5333
1-deoxymannitol8918

This table is based on data from a study on antimetabolites and illustrates how derivatives of glucitol are used in glycoscience research.

Design and Synthesis of Novel Biochemical Probes and Research Tools

The primary amino group of 1-Amino-1-deoxy-D-glucitol hydrochloride provides a convenient handle for the attachment of reporter molecules, such as fluorescent dyes, enabling the synthesis of novel biochemical probes. These probes can be used to visualize and track carbohydrate-related processes in living cells and organisms.

A notable example in a related context is the development of cyanine-based fluorescent probes from 1-amino-1-deoxy-β-glucose. nih.gov In this research, two fluorescent glucose bioprobes, Glu-1N-Cy3 and Glu-1N-Cy5, were synthesized and shown to accumulate in cancer cells that overexpress glucose transporters (GLUTs). nih.gov The uptake of these probes was competitively inhibited by natural D-glucose, demonstrating their specificity for GLUTs. nih.gov This approach highlights the potential of using amino-sugars as scaffolds for creating tools for molecular imaging and diagnostics. nih.gov Similarly, this compound can be envisioned as a precursor for a new generation of probes targeting different biological systems.

The following table details the cyanine-based 1-amino-1-deoxy-β-glucose conjugates and their properties as biochemical probes. nih.gov

ProbeFluorophoreApplicationKey Finding
Glu-1N-Cy3Cyanine 3Bioimaging of GLUTs5 times more sensitive than 2-NBDG
Glu-1N-Cy5Cyanine 5Bioimaging of GLUTs10 times more sensitive than 2-NBDG

This table showcases the application of a related amino-sugar in the development of fluorescent probes, indicating a similar potential for this compound.

Development of Bio-Based Polymeric Materials (e.g., Polyurethanes)

The growing demand for sustainable materials has spurred research into bio-based polymers. 1-Amino-1-deoxy-D-glucitol is a promising monomer for the synthesis of bio-based polyurethanes due to its hydroxyl and amino functionalities. These groups can react with isocyanates or their alternatives to form urethane (B1682113) linkages.

Research has demonstrated the synthesis of a sugar-based [n]-polyurethane from 1-amino-1-deoxy-D-sorbitol (an alternative name for 1-amino-1-deoxy-D-glucitol). researchgate.net In one approach, the amino group was converted to an isocyanate derivative, which then polymerized. researchgate.net An alternative, catalyst-free method involved the activation of the terminal hydroxyl group as a phenylcarbonate, leading to a polymer with a higher molecular weight and purity. researchgate.net The resulting poly(1-amino-1-deoxy-2,3,4,5-tetra-O-methyl-D-sorbitol)urethane was found to be soluble in both water and common organic solvents. researchgate.net This versatility in synthesis and properties makes such bio-based polyurethanes attractive for a range of applications, from biomedical devices to environmentally friendly coatings and foams.

The table below outlines the two synthetic routes for the polyurethane derived from 1-amino-1-deoxy-D-sorbitol. researchgate.net

Monomer ActivationPolymerization CatalystResulting Polymer Properties
Isocyanate derivative of the amino groupZr(IV) acetylacetonate (B107027)Moderate molecular weight, presence of urea units
Phenylcarbonate of the hydroxyl groupNone (catalyst-free)Improved molecular weight, higher purity

This table compares the different synthetic strategies for creating polyurethanes from a 1-amino-1-deoxy-D-glucitol-based monomer.

Exploration in Material Science for Nanocarriers and Amphiphilic Architectures

In material science, there is significant interest in developing novel nanocarriers for applications such as drug delivery. The amphiphilic nature that can be imparted to derivatives of this compound makes it a candidate for the construction of self-assembling nanostructures. By chemically modifying the molecule to include both hydrophobic and hydrophilic segments, it is possible to create amphiphiles that form micelles, vesicles, or nanotubes in aqueous environments.

While direct research on nanocarriers from this compound is emerging, studies on similar molecules provide a strong proof of principle. For example, the self-assembly of small amphiphilic glyco-dehydropeptides containing glucosamine (B1671600) has been shown to form nanostructures in aqueous media. researchgate.net These nanostructures were capable of encapsulating hydrophobic molecules, demonstrating their potential as drug delivery vectors. researchgate.net The principles of self-assembly are governed by non-covalent interactions such as hydrogen bonding and hydrophobic effects, which are readily programmable into derivatives of 1-Amino-1-deoxy-D-glucitol.

The potential for these derivatives to form various nanostructures is a promising area for future research. The table below lists different types of self-assembled nanostructures and the molecular building blocks that form them, suggesting the possibilities for 1-Amino-1-deoxy-D-glucitol derivatives.

NanostructureBuilding Block ExampleDriving InteractionsPotential Application
NanotubesCyclic PeptidesHydrogen Bonding, π-π StackingMolecular Transport
VesiclesAmphiphilic Amino Acid DerivativesHydrophobic InteractionsDrug Encapsulation
FibrilsDipeptidesHydrogen Bonding, Aromatic InteractionsHydrogel Formation

This table illustrates the types of nanostructures that can be formed from self-assembling small molecules, providing a conceptual framework for the potential of 1-Amino-1-deoxy-D-glucitol derivatives in this area.

Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations can guide the optimization of their properties for specific applications, such as enzyme inhibition.

By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired effect. For example, in the context of glycosidase inhibitors, SAR studies on aminocyclopentitols have revealed that a precise stereochemical match between the inhibitor and the enzyme's active site is crucial for potent inhibition. nih.gov Furthermore, the nature of the substituent on the amino group can significantly impact the inhibitory activity. nih.gov

Future SAR studies on 1-Amino-1-deoxy-D-glucitol derivatives could explore modifications at various positions, including:

N-alkylation or N-acylation of the amino group to probe interactions with hydrophobic pockets in target proteins.

Selective protection or modification of the hydroxyl groups to alter solubility and hydrogen bonding patterns.

Introduction of different functional groups to create new interaction points with biological targets.

The table below provides a hypothetical framework for an SAR study on 1-Amino-1-deoxy-D-glucitol derivatives as α-glucosidase inhibitors.

ModificationRationaleExpected Outcome
N-alkylation with varying chain lengthsExplore hydrophobic interactions in the active siteIncreased potency with optimal chain length
Acylation with aromatic groupsIntroduce π-π stacking interactionsEnhanced binding affinity
Selective O-methylationModulate hydrogen bonding capacityIdentify key hydroxyl groups for interaction

This table outlines a potential strategy for conducting SAR studies on derivatives of this compound to develop potent enzyme inhibitors.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for accelerating research and development by providing predictive insights into the behavior of molecules. These methods can be applied to this compound and its derivatives to understand their conformational preferences, interactions with other molecules, and potential as functional materials.

Techniques such as Density Functional Theory (DFT) can be used to calculate the geometric and electronic properties of the molecule, helping to understand its reactivity and stability. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. For example, computational studies on halogen derivatives of 2-deoxy-D-glucose have been used to analyze their crystal structures, conformational equilibria in solution, and interactions with proteins. mdpi.com

For 1-Amino-1-deoxy-D-glucitol derivatives, computational approaches could be used to:

Predict the 3D structures of novel derivatives and their complexes with target proteins.

Calculate binding affinities to guide the design of more potent inhibitors or probes.

Simulate the self-assembly process of amphiphilic derivatives to understand the formation of nanostructures.

The table below lists various computational methods and their potential applications in the study of this compound.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisOptimized geometry, reaction energies, NMR shifts
Molecular Dynamics (MD)Simulation of molecular motionConformational changes, binding free energies
DockingPrediction of binding modesLigand-protein interactions, binding poses
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with activityPredictive models for biological activity

This table summarizes how different computational chemistry techniques can be applied to advance the research and application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-Amino-1-deoxy-D-glucitol hydrochloride, and how is the product characterized?

  • Answer : The synthesis involves reacting precursor 26 (180 mg, 1 mmol) via a sugar amine synthesis protocol to yield the acetate intermediate, followed by treatment with 1M HCl to produce the hydrochloride salt (86% yield). Critical steps include controlled reaction conditions to minimize dimerization and purification via gradient flash chromatography. Characterization includes thin-layer chromatography (Rf = 0.01), IR spectroscopy (to confirm amine and hydroxyl groups), and NMR analysis (¹H/¹³C for structural confirmation) .

Q. What safety protocols are essential when handling this compound?

  • Answer : Follow general guidelines for hydrochloride salts: use nitrile gloves (validated via manufacturer compatibility charts), eye protection, and lab coats. Engineering controls (e.g., fume hoods) are required during synthesis. In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for specific first-aid measures. Training documentation and PI approval for protocol deviations are mandatory .

Q. What parameters are critical during purification of this compound?

  • Answer : Monitor solvent polarity in gradient flash chromatography to separate monomeric and dimeric byproducts (e.g., Rf differences: monomer = 0.24, dimer = 0.45 in ). Adjust elution gradients to improve resolution and confirm purity via NMR and mass spectrometry (e.g., HRMS for molecular ion validation) .

Advanced Research Questions

Q. How can synthesis be optimized to minimize dimerization of this compound?

  • Answer : Dimer formation (e.g., 11:1 monomer:dimer ratio in related compounds) can be reduced by controlling reaction temperature (<25°C), using excess HCl to protonate amine intermediates, and optimizing stoichiometry. Post-synthesis, employ preparative HPLC with ion-pair reagents (e.g., TFA) to enhance separation efficiency .

Q. Which analytical methods are most effective for quantifying impurities in this compound?

  • Answer : Use reversed-phase HPLC with UV detection (210 nm for amine groups) and charged aerosol detection (CAD) for non-chromophoric impurities. Validate methods per ICH guidelines, including spike-recovery tests for known byproducts (e.g., dimers). Cross-validate with LC-MS to confirm impurity structures .

Q. How does the hydrochloride salt form affect stability and solubility compared to the free base?

  • Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) but may reduce thermal stability. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare degradation profiles (e.g., deamination or hygroscopicity) against the free base. Use dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. How can NMR spectral discrepancies in this compound be resolved during characterization?

  • Answer : Ambiguities in proton assignments (e.g., overlapping hydroxyl signals) can be addressed via 2D NMR (HSQC, COSY) and deuterium exchange experiments. For ¹³C NMR, compare experimental shifts with computational predictions (DFT) or databases of analogous sugar amines .

Methodological Notes

  • Experimental Design : When assessing biological activity (e.g., enzyme inhibition), use dose-response curves with triplicate measurements and include positive controls (e.g., known glycosidase inhibitors). Account for salt concentration effects in buffer systems .
  • Data Contradictions : If yields or purity metrics conflict with literature, verify reaction scale effects (e.g., exothermicity in larger batches) or solvent purity (e.g., anhydrous conditions for HCl salt formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.